7-Methoxy-2-methylquinoline
Overview
Description
7-Methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
7-Methoxy-2-methylquinoline derivatives have shown promising results in anticancer research. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related compound, demonstrated significant anticancer activity, including inhibiting tumor growth in mice without obvious signs of toxicity. It inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, acting as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
Antileishmanial Activity
Lepidines, derivatives of this compound, have been investigated for their antileishmanial properties. One such compound, WR 6026, was found to be over 700 times more effective than the standard antimonial drug in a hamster-Leishmania donovani model (Kinnamon et al., 1978).
Tubulin Polymerization Inhibition
Studies have also focused on derivatives of this compound for their ability to inhibit tubulin polymerization, a mechanism crucial in anticancer drug development. Research indicates that these compounds effectively disrupt microtubule assembly, a property valuable for cancer treatment (Gastpar et al., 1998).
Quantum Entanglement in Cancer Diagnosis
An interesting application includes the use of a related molecule, 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, in the diagnosis of human cancer cells, tissues, and tumors using quantum entanglement dynamics (Alireza et al., 2019).
Antidepressant Potential
Research has explored the antidepressant-like effects of certain derivatives, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, indicating their potential in treating depression through the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Chemotherapeutic Agents
Various this compound derivatives have been studied as potential chemotherapeutic agents. Their efficacy against diseases like leishmaniasis has been highlighted, with some showing many-fold greater activity compared to standard drugs (Kinnamon et al., 1980).
Safety and Hazards
Future Directions
Quinoline structures, including 7-Methoxy-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential biological and pharmaceutical activities of this compound and its derivatives .
Mechanism of Action
Target of Action
7-Methoxy-2-methylquinoline (7-MMQ) is a naturally occurring compound found in various plants and fungi .
Mode of Action
It is suggested that it may interact with its targets, potentially enzymes involved in cellular metabolism and signaling pathways, leading to changes in these processes . Additionally, 7-MMQ has exhibited the ability to bind to DNA and influence gene expression .
Biochemical Pathways
Given its potential to inhibit enzymes involved in cellular metabolism and signaling pathways, it can be inferred that it may affect these pathways .
Pharmacokinetics
It is known that 7-mmq is a pale yellow crystalline solid, displaying solubility in water and ethanol , which may influence its bioavailability.
Result of Action
It is postulated that 7-mmq may inhibit the activity of enzymes involved in cellular metabolism and signaling pathways . This could potentially lead to changes in cellular function and gene expression .
Action Environment
The action, efficacy, and stability of 7-MMQ can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that the presence and concentration of these solvents in the environment could impact its action.
Biochemical Analysis
Biochemical Properties
It is postulated that 7-Methoxy-2-methylquinoline may inhibit the activity of enzymes involved in cellular metabolism and signaling pathways . Additionally, the compound has exhibited the ability to bind to DNA and influence gene expression .
Cellular Effects
It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVADHKTNBIYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443662 | |
Record name | 7-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-87-0 | |
Record name | 7-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19490-87-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the synthesis of 7-Methoxy-2-methylquinoline derivatives based on this research?
A1: While the specific synthesis of this compound is not detailed, the research article describes a novel one-pot method for synthesizing 5-Allyl-8-hydroxy-7-methoxy-2-methylquinoline []. This suggests that the parent compound, this compound, could be used as a starting material for further modifications, and highlights the potential for developing efficient synthetic routes for related compounds within this chemical family.
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